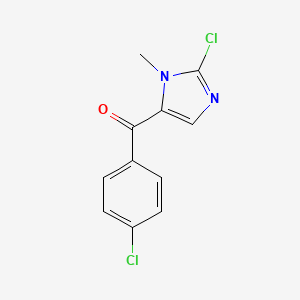![molecular formula C29H42ClNO4 B8475314 (1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B8475314.png)
(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride, also known as buprenorphine, is a semi-synthetic opioid derived from thebaine. It is primarily used for its analgesic properties and in the treatment of opioid dependence. Buprenorphine is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, which gives it a unique profile compared to other opioids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Buprenorphine is synthesized from thebaine, an alkaloid found in the opium poppy. The synthesis involves several steps, including:
Oxidation: Thebaine is oxidized to form oripavine.
Reduction: Oripavine is then reduced to form dihydrothebaine.
N-Alkylation: Dihydrothebaine undergoes N-alkylation to produce buprenorphine.
Industrial Production Methods
Industrial production of buprenorphine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Buprenorphine undergoes several types of chemical reactions, including:
Oxidation: Buprenorphine can be oxidized to form norbuprenorphine.
Reduction: Reduction reactions can convert buprenorphine to its dihydro form.
Substitution: Various substitution reactions can modify the functional groups on the buprenorphine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for N-alkylation reactions.
Major Products
Norbuprenorphine: Formed through oxidation.
Dihydrobuprenorphine: Formed through reduction.
Various N-alkyl derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Buprenorphine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study opioid receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Extensively studied for its use in pain management and opioid dependence treatment.
Industry: Used in the development of new analgesic drugs and formulations.
Mécanisme D'action
Buprenorphine exerts its effects by binding to the mu-opioid receptor with high affinity but low intrinsic activity. This partial agonist activity results in analgesia and euphoria, but with a ceiling effect that reduces the risk of overdose. It also acts as an antagonist at the kappa-opioid receptor, which may contribute to its unique pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methadone: A full agonist at the mu-opioid receptor, used for opioid dependence treatment.
Oxycodone: A full agonist at the mu-opioid receptor, used for pain management.
Heroin: A full agonist at the mu-opioid receptor, with high abuse potential.
Uniqueness
Buprenorphine’s partial agonist activity at the mu-opioid receptor and antagonist activity at the kappa-opioid receptor make it unique among opioids. This profile provides effective analgesia with a lower risk of respiratory depression and overdose compared to full agonists like methadone and oxycodone .
Propriétés
Formule moléculaire |
C29H42ClNO4 |
|---|---|
Poids moléculaire |
504.1 g/mol |
Nom IUPAC |
(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride |
InChI |
InChI=1S/C29H41NO4.ClH/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28;/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3;1H/t20-,21-,24-,26+,27-,28+,29+;/m1./s1 |
Clé InChI |
UAIXRPCCYXNJMQ-HPRIMLMLSA-N |
SMILES isomérique |
C[C@]([C@H]1C[C@@]23CC[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O.Cl |
SMILES canonique |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{[(Hex-5-en-1-yl)oxy]carbonyl}-3-methyl-L-valine](/img/structure/B8475252.png)


![Piperazine,1-[5-(1h-benzo[d]imidazol-2-yl)-2-pyridinyl]-4-[2-(trifluoromethyl)benzoyl]-](/img/structure/B8475265.png)

![(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)methanol](/img/structure/B8475288.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-formyl-,methyl ester](/img/structure/B8475295.png)


![ethyl 3-(cyclopropanecarbonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B8475330.png)

